4-Cyclohexyl-5-phenyloxolan-2-one
Description
4-Cyclohexyl-5-phenyloxolan-2-one is a γ-lactone derivative featuring a cyclohexyl group at position 4 and a phenyl substituent at position 5 of the oxolan-2-one (tetrahydrofuran-2-one) ring. This compound belongs to a class of cyclic esters with diverse applications in organic synthesis, polymer chemistry, and pharmaceutical intermediates.
Molecular Formula: C₁₆H₁₈O₂
Molecular Weight: 242.32 g/mol (calculated based on structural composition)
Key Features:
- Cyclohexyl group: Enhances hydrophobicity and steric hindrance.
- Lactone ring: Provides electrophilic reactivity at the carbonyl carbon.
Properties
Molecular Formula |
C16H20O2 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-cyclohexyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C16H20O2/c17-15-11-14(12-7-3-1-4-8-12)16(18-15)13-9-5-2-6-10-13/h2,5-6,9-10,12,14,16H,1,3-4,7-8,11H2 |
InChI Key |
SKVJYZIWMIXDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)OC2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-5-phenyloxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between cyclohexyl ketone and phenylacetic acid in the presence of a dehydrating agent can lead to the formation of the desired oxolane ring.
Industrial Production Methods
Industrial production of 4-Cyclohexyl-5-phenyloxolan-2-one typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-5-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketone and phenylacetic acid derivatives, while reduction may produce more saturated oxolane derivatives.
Scientific Research Applications
4-Cyclohexyl-5-phenyloxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-5-phenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Steric Effects : The cyclohexyl group in 4-Cyclohexyl-5-phenyloxolan-2-one introduces significant steric hindrance compared to smaller substituents like methyl (5-Methyloxolan-2-one) or single phenyl groups (4-Phenyloxolan-2-one). This reduces nucleophilic attack at the lactone carbonyl.
- Reactivity: The electron-withdrawing nature of the lactone carbonyl contrasts with the electron-donating amine group in 4-(Cyclohexylamino)phenol , leading to divergent reactivity profiles.
Physicochemical Properties
Limited experimental data for 4-Cyclohexyl-5-phenyloxolan-2-one is available in the provided evidence. However, inferences can be drawn from structural analogs:
- Solubility : Cyclohexyl and phenyl substituents reduce water solubility compared to unsubstituted lactones. For example, 5-Methyloxolan-2-one is miscible in water, whereas 4-Cyclohexyl-5-phenyloxolan-2-one is likely soluble only in organic solvents (e.g., dichloromethane, toluene).
- Thermal Stability : Bulky substituents may increase thermal stability by restricting molecular motion, as seen in cyclohexyl-containing polymers.
Research Findings and Gaps
- Further studies are needed to characterize the target compound’s spectroscopic data (NMR, IR), crystallography, and biological activity.
Biological Activity
4-Cyclohexyl-5-phenyloxolan-2-one is a compound of interest due to its potential biological activities, particularly in the context of antiviral properties and interactions with various biological pathways. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
4-Cyclohexyl-5-phenyloxolan-2-one belongs to a class of compounds known for their diverse pharmacological effects. Its structure allows for various interactions at the molecular level, which can influence its biological activity.
Antiviral Activity
Recent studies have highlighted the compound's significant antiviral properties, particularly against the Zika virus (ZIKV). In vitro experiments demonstrated that 4-cyclohexyl-5-phenyloxolan-2-one exhibits notable efficacy in inhibiting ZIKV replication.
- Mechanism of Action : The compound targets the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), inhibiting its activity. Molecular docking studies suggest that it binds preferentially to specific residues in the RdRp enzyme, disrupting viral replication processes. The effective concentration (EC50) for inhibiting ZIKV RdRp activity was reported at .
- Cytotoxicity : The cytotoxicity of 4-cyclohexyl-5-phenyloxolan-2-one was assessed using three different cell lines (A549, Huh7, and Vero cells). Results indicated no significant toxicity, with a CC50 greater than and a selectivity index (SI) greater than 26, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclohexyl and phenyl groups can enhance or diminish the biological activity of similar compounds. For instance, variations in substituents on the phenyl ring have shown to affect potency against viral targets .
Case Studies
Several case studies have been conducted to evaluate the practical applications of 4-cyclohexyl-5-phenyloxolan-2-one in antiviral therapy:
- Zika Virus Inhibition : A study involving ZIKV-infected Vero cells demonstrated that treatment with varying concentrations of the compound significantly reduced viral plaque formation. The strongest inhibition was observed at an EC50 of , correlating positively with increased concentrations of the compound .
- Molecular Interaction Studies : Further investigations into molecular interactions revealed that 4-cyclohexyl-5-phenyloxolan-2-one effectively inhibited the expression of viral proteins such as ZIKV E and NS5 at concentrations as low as . Immunofluorescence assays confirmed complete inhibition of ZIKV E protein expression at .
Summary Table of Biological Activities
| Property | Value |
|---|---|
| Target Virus | Zika Virus |
| EC50 (Inhibition of RdRp) | |
| EC50 (Plaque Formation) | |
| CC50 (Cytotoxicity) | > |
| Selectivity Index (SI) | > 26 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
